4-Bromo-2,6-diisopropylphenol
Overview
Description
4-Bromo-2,6-diisopropylphenol is an organic compound with the molecular formula C₁₂H₁₇BrO It is a derivative of phenol, characterized by the presence of bromine and two isopropyl groups attached to the benzene ring
Mechanism of Action
Target of Action
4-Bromo-2,6-diisopropylphenol is a derivative of propofol . Propofol’s primary target is the GABA-A receptor , a major inhibitory neurotransmitter receptor in the central nervous system . By acting on this receptor, propofol enhances the inhibitory effects of GABA in the brain .
Mode of Action
This compound, like propofol, acts as a positive allosteric modulator of the GABA-A receptor . This means it binds to a site on the receptor different from the active site and enhances the receptor’s response to GABA. This results in an increase in the duration of the opening of the chloride ion channels that are part of the GABA-A receptor, leading to hyperpolarization of the neuron and thus a decrease in neuronal excitability .
Biochemical Pathways
This can lead to downstream effects such as sedation, hypnosis, and anesthesia .
Pharmacokinetics
Propofol, a related compound, is known to have a rapid onset of action (15-30 seconds) and a short duration of action (5-10 minutes) . It is highly protein-bound (95-99%) and is metabolized in the liver through glucuronidation
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of propofol, given their structural similarities. This includes decreased neuronal excitability due to enhanced GABAergic signaling, leading to effects such as sedation, hypnosis, and anesthesia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs, the patient’s physiological state, and genetic factors (such as polymorphisms in the genes encoding the enzymes that metabolize the drug) can all affect the drug’s action . Additionally, the compound should be stored in a dark place, with adequate ventilation, and away from ignition sources to ensure its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diisopropylphenol typically involves a multi-step process. One common method is the bromination of 2,6-diisopropylphenol. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. This method offers advantages such as improved safety, scalability, and efficiency. The process involves a double Friedel–Crafts alkylation followed by a decarboxylation step .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-diisopropylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenols, such as 4-amino-2,6-diisopropylphenol.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include 2,6-diisopropylphenol.
Scientific Research Applications
4-Bromo-2,6-diisopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,6-Diisopropylphenol:
4-Bromo-2,6-dicyclohexylphenol: Another brominated phenol with different substituents, used in various chemical applications.
Uniqueness: 4-Bromo-2,6-diisopropylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-2,6-di(propan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVELOLCDKQBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-03-3 | |
Record name | 4-Bromopropofol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-BROMOPROPOFOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6V3UR69XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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